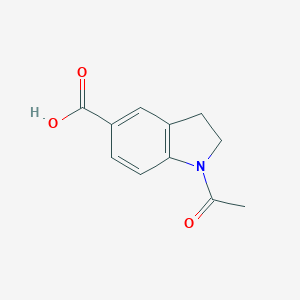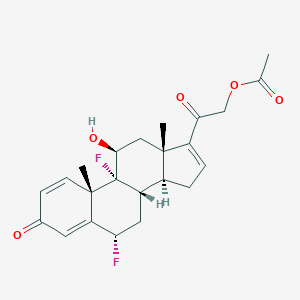
1-Acetylindoline-5-carboxylic acid
Overview
Description
“1-Acetylindoline-5-carboxylic acid” is a chemical compound with the CAS Number: 153247-93-9 . It has a molecular weight of 205.21 and its IUPAC name is 1-acetyl-5-indolinecarboxylic acid . It is a useful research chemical .
Molecular Structure Analysis
The InChI code for “1-Acetylindoline-5-carboxylic acid” is 1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15) . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific reactions involving “1-Acetylindoline-5-carboxylic acid” are not detailed in the search results, carboxylic acids and their derivatives are known to undergo a variety of reactions. For instance, they can react with alcohols to form esters, with amines to form amides, and with Thionyl Chloride to form acid chlorides .
Physical And Chemical Properties Analysis
“1-Acetylindoline-5-carboxylic acid” is stored at room temperature . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Organic Synthesis
1-Acetylindoline-5-carboxylic acid plays a significant role in organic synthesis. As a carboxylic acid derivative, it can be involved in various organic reactions, such as substitution, elimination, oxidation, and coupling. Its acetyl group can act as a protective group for the indoline moiety, which is a prevalent structure in many alkaloids and pharmaceuticals . The compound’s ability to participate in the synthesis of complex molecules makes it valuable in the development of new drugs and chemicals.
Nanotechnology
In the realm of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . While specific applications of 1-Acetylindoline-5-carboxylic acid in nanotechnology are not detailed, its carboxylic acid group could theoretically be utilized to modify the surfaces of nanoparticles, potentially aiding in the creation of novel nanomaterials.
Polymers
Carboxylic acids, including derivatives like 1-Acetylindoline-5-carboxylic acid, find applications in polymers as monomers, additives, or catalysts . They can contribute to the modification of polymer chains, enhancing properties such as flexibility, durability, and reactivity, which are crucial for developing new materials with specific characteristics.
Medicine
Indole derivatives, which include the indoline structure present in 1-Acetylindoline-5-carboxylic acid, are known for their biological activity. They have been studied for their potential in treating various disorders, including cancer and microbial infections . The compound’s role in medicinal chemistry is linked to its ability to serve as a precursor or an intermediate in the synthesis of biologically active molecules.
Pharmacy
In pharmacy, carboxylic acid derivatives are used to modulate the physicochemical properties of drugs. They can act as counterions in pharmaceutical salts to improve solubility, stability, and bioavailability . 1-Acetylindoline-5-carboxylic acid could be explored for similar applications, potentially leading to the development of new drug formulations.
Biotechnology
The indole nucleus, part of the 1-Acetylindoline-5-carboxylic acid structure, is significant in biotechnology due to its presence in many bioactive compounds. It binds with high affinity to multiple receptors, which is helpful in developing new derivatives with various biological activities . This makes it a molecule of interest for proteomics research and the development of biotechnological applications.
Materials Science
Carboxylic acids are integral in materials science for the synthesis and modification of materials. They can be involved in creating small molecules and macromolecules that are essential in developing new materials with desired properties . 1-Acetylindoline-5-carboxylic acid could be used in research focused on material innovation.
Environmental Science
While specific environmental applications of 1-Acetylindoline-5-carboxylic acid are not directly mentioned, carboxylic acids play a role in environmental science. They are involved in natural cycles and can be synthesized or extracted for use in environmental monitoring and remediation processes . The compound could potentially be used in studies related to environmental chemistry and sustainability.
properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXHHESVJTVORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415392 | |
| Record name | 1-acetylindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylindoline-5-carboxylic acid | |
CAS RN |
153247-93-9 | |
| Record name | 1-acetylindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)



![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)








